CID 78061467

Description

CID 78061467 is a PubChem Compound Identifier (CID) for a specific chemical entity. This compound has been referenced in studies involving collision-induced dissociation (CID) in mass spectrometry (MS), a technique used to fragment molecular ions for structural elucidation . For example, CID techniques have been applied to differentiate isomeric ginsenosides in Panax species by analyzing their fragmentation patterns under varying collision energies .

Properties

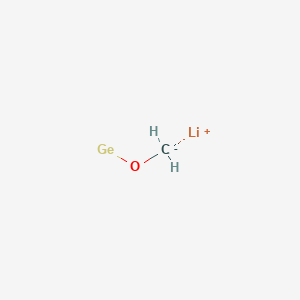

Molecular Formula |

CH2GeLiO |

|---|---|

Molecular Weight |

109.6 g/mol |

InChI |

InChI=1S/CH2GeO.Li/c1-3-2;/h1H2;/q-1;+1 |

InChI Key |

HGGJCVSQAQPYFA-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]O[Ge] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061467 involves several steps, starting with the preparation of the initial reactants. The process typically includes the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The industrial process often involves additional purification steps, such as distillation or crystallization, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: CID 78061467 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which react with different reagents under controlled conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformation .

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

CID 78061467 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic pathways to create new compounds. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is investigated for its potential therapeutic properties and its ability to modulate specific biological pathways. Additionally, in industry, it is used in the production of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of CID 78061467 involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This mechanism is the basis for its potential therapeutic effects and its use in research to study cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

CID 78061467 shares methodological similarities with other compounds studied using CID-MS. For instance:

- Ginsenosides Rf and Pseudoginsenoside F11: These isomers exhibit distinct CID fragmentation pathways in ESI-MS, enabling their differentiation in Panax ginseng and Panax quinquefolius . This compound may similarly rely on collision-energy-dependent fragmentation for structural analysis.

- Photocleavable CIDs : Cell-permeable chemical inducers of dimerization (CIDs), such as HaloTag- and SNAP-tag-reactive derivatives, utilize CID principles for protein localization and manipulation. Unlike this compound, these compounds incorporate photolabile groups for spatiotemporal control .

Pharmacological and Analytical Comparisons

| Property | This compound | Ginsenosides (e.g., Rf) | Photocleavable CIDs |

|---|---|---|---|

| Primary Application | Structural analysis via CID-MS | Phytochemical differentiation | Protein manipulation |

| Key Technique | ESI-MS with CID fragmentation | LC-ESI-MS with in-source CID | Photocleavage and dimerization |

| Differentiation Basis | Fragmentation patterns | Isomeric MS/MS profiles | Spatial and temporal resolution |

| Research Domain | Analytical Chemistry | Natural Product Chemistry | Chemical Biology |

Key Findings :

- This compound’s utility in structural analysis parallels ginsenoside studies, where CID-MS distinguishes isomers based on energy-dependent fragmentation .

Performance Metrics

- CID Voltage Dependence : In oligonucleotide studies, CID voltage correlates with charged states and molecular length, a principle applicable to this compound for optimizing fragmentation conditions .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 78061467?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and alignment with gaps in existing literature . For example:

- Feasibility: Ensure access to analytical tools (e.g., HPLC, NMR) and sufficient sample quantities.

- Novelty: Identify understudied properties (e.g., catalytic behavior, binding affinity) via systematic literature reviews .

- Avoid broad questions like "What does this compound do?"; instead, specify mechanisms (e.g., "How does pH affect this compound’s stability in aqueous solutions?").

Q. What experimental design principles apply to studying this compound’s physicochemical properties?

- Methodological Answer :

- Hypothesis-driven design : Define testable hypotheses (e.g., "this compound exhibits temperature-dependent solubility").

- Controls and replicates : Include negative/positive controls and ≥3 replicates to ensure statistical validity .

- Instrumentation : Detail calibration protocols for equipment (e.g., spectrophotometers) and cite standardized methods (e.g., IUPAC guidelines) .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Database selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND degradation kinetics").

- Critical appraisal : Assess study quality using tools like PRISMA for bias evaluation .

- Gap analysis : Tabulate conflicting results (e.g., reported melting points) to prioritize replication studies .

Advanced Research Questions

Q. How to resolve contradictions in reported data for this compound (e.g., conflicting spectroscopic results)?

- Methodological Answer :

- Replicate experiments : Repeat studies under identical conditions, documenting environmental variables (e.g., humidity, light exposure) .

- Comparative analysis : Use multivariate statistics (e.g., PCA) to identify outlier datasets .

- Peer consultation : Engage crystallography or spectroscopy experts to validate interpretations .

Q. What strategies optimize synthetic pathways for this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test reaction parameters (e.g., solvent polarity, catalyst loading) .

- Analytical validation : Use LC-MS and XRD to confirm derivative purity and structure .

- Scalability assessment : Evaluate feasibility for small-scale vs. pilot-scale synthesis, emphasizing cost-benefit analysis .

Q. How to integrate multi-omics data (e.g., metabolomics, proteomics) when studying this compound’s biological activity?

- Methodological Answer :

- Data harmonization : Normalize datasets using tools like MetaboAnalyst or Skyline .

- Pathway mapping : Use KEGG or Reactome to link CID 78061463’s interactions with metabolic networks .

- Machine learning : Train models (e.g., random forests) to predict dose-response relationships from high-throughput screens .

Methodological Best Practices

- Reproducibility : Document all protocols in supplemental materials, including raw data and code repositories .

- Ethical compliance : Declare conflicts of interest and obtain ethics approval for biological studies involving this compound .

- Peer review preparation : Pre-submission checks for statistical rigor (e.g., p-value corrections) and compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry formatting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.